3-Hydroxy-1H-indole-2-carbaldehyde
Overview
Description
3-Hydroxy-1H-indole-2-carbaldehyde is a significant compound in the realm of organic chemistry. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as medicine, biology, and industry. The indole nucleus is a prevalent structure in many natural products and pharmaceuticals, making compounds like this compound valuable for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1H-indole-2-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formyl group at the 2-position of the indole ring. The hydroxyl group at the 3-position can be introduced through subsequent hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-Hydroxy-1H-indole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving indole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exhibiting anticancer or antimicrobial activities .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar chemical properties but different biological activities.
4-Hydroxy-1H-indole-3-carbaldehyde: A compound with a hydroxyl group at the 4-position, used in different research applications.
1-Methylindole-3-carboxaldehyde: A methylated indole derivative with distinct chemical reactivity and applications.
Uniqueness: 3-Hydroxy-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its hydroxyl and aldehyde groups enable diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields .
Properties
IUPAC Name |
3-hydroxy-1H-indole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10-8/h1-5,10,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELMWYZLBXRYSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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